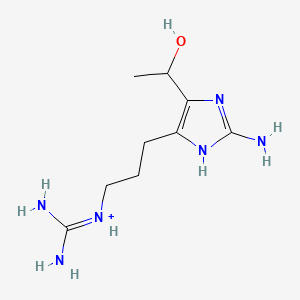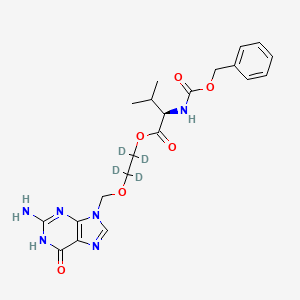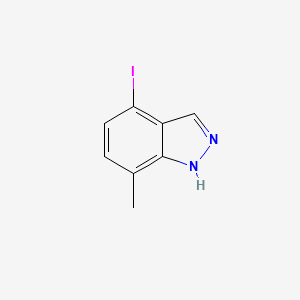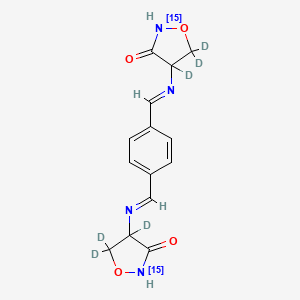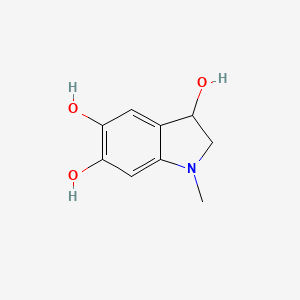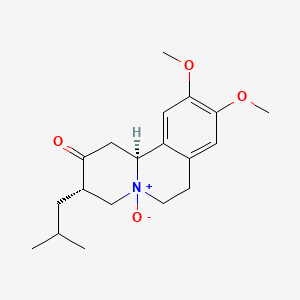
Tetrabenazine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabenazine N-Oxide is a derivative of tetrabenazine, a compound known for its dopamine-depleting effects and its use in the treatment of chorea associated with Huntington’s disease . This compound is an oxidized form of tetrabenazine, which introduces an oxygen atom into the molecular structure, potentially altering its chemical and biological properties.
準備方法
The synthesis of Tetrabenazine N-Oxide typically involves the oxidation of tetrabenazine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield. Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
Tetrabenazine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to tetrabenazine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tetrabenazine N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter systems due to its structural similarity to tetrabenazine.
Medicine: Explored for its potential therapeutic effects in neurological disorders, similar to tetrabenazine.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of Tetrabenazine N-Oxide is believed to be similar to that of tetrabenazine. It likely inhibits vesicular monoamine transporter type 2 (VMAT2), which is responsible for transporting neurotransmitters like dopamine into synaptic vesicles . By inhibiting VMAT2, this compound may reduce the release of neurotransmitters, thereby modulating synaptic transmission and exerting its effects on the central nervous system .
類似化合物との比較
Tetrabenazine N-Oxide can be compared to other N-oxide derivatives and similar compounds, such as:
Tetrabenazine: The parent compound, known for its use in treating hyperkinetic movement disorders.
Valbenazine: A derivative of tetrabenazine with a similar mechanism of action but improved pharmacokinetic properties.
Deutetrabenazine: Another derivative with deuterium atoms incorporated to enhance metabolic stability and reduce side effects. This compound is unique due to its specific oxidation state, which may confer distinct chemical and biological properties compared to its parent compound and other derivatives.
特性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-5-oxido-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one |
InChI |
InChI=1S/C19H27NO4/c1-12(2)7-14-11-20(22)6-5-13-8-18(23-3)19(24-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-,20?/m0/s1 |
InChIキー |
TZEAPZJQWIBZFZ-UIYGFSLZSA-N |
異性体SMILES |
CC(C)C[C@H]1C[N+]2(CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC)[O-] |
正規SMILES |
CC(C)CC1C[N+]2(CCC3=CC(=C(C=C3C2CC1=O)OC)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13842929.png)
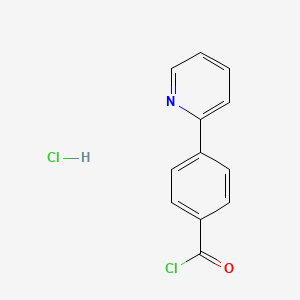
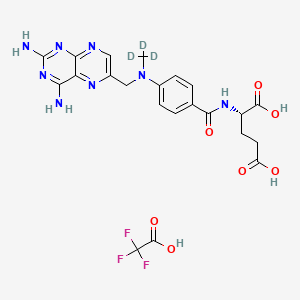
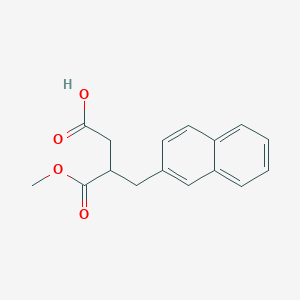
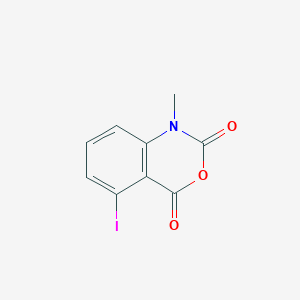

![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
